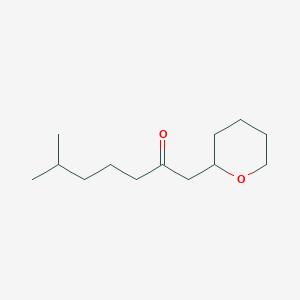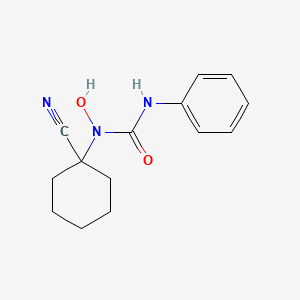
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea is a chemical compound with a unique structure that combines a cyanocyclohexyl group, a hydroxy group, and a phenylurea group
Vorbereitungsmethoden
The synthesis of 1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-cyanocyclohexaneacetic acid, which is a key intermediate.
Reaction Conditions: The preparation involves the reaction of 1-cyanocyclohexaneacetic acid with appropriate reagents under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.
Vergleich Mit ähnlichen Verbindungen
1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-cyanocyclohexaneacetic acid and other phenylurea derivatives share structural similarities.
Uniqueness: The presence of both the cyanocyclohexyl group and the hydroxy group in the same molecule gives this compound unique chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
57910-94-8 |
|---|---|
Molekularformel |
C14H17N3O2 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
1-(1-cyanocyclohexyl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C14H17N3O2/c15-11-14(9-5-2-6-10-14)17(19)13(18)16-12-7-3-1-4-8-12/h1,3-4,7-8,19H,2,5-6,9-10H2,(H,16,18) |
InChI-Schlüssel |
TYHNFQJFODREFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#N)N(C(=O)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


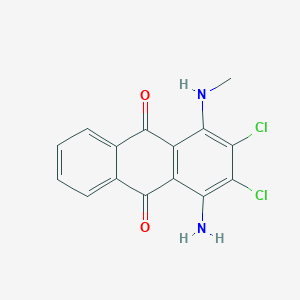
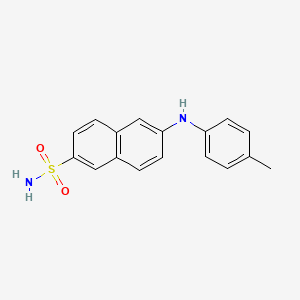

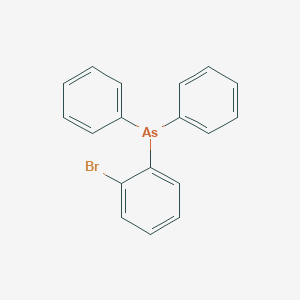
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
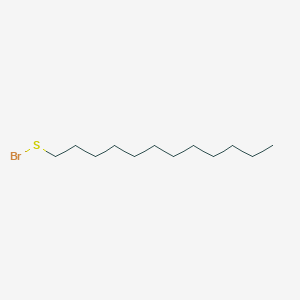




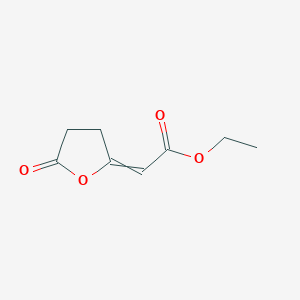
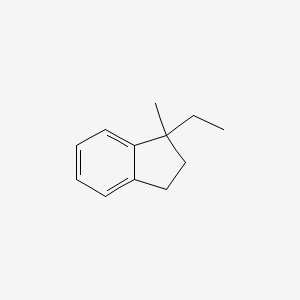
octylsulfanium bromide](/img/structure/B14629853.png)
